molecular formula C14H10O3S B3099266 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one CAS No. 1353501-83-3

5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one

Cat. No.: B3099266
CAS No.: 1353501-83-3
M. Wt: 258.29
InChI Key: YLXSKPQIQDGHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one is a chemical compound with a unique structure that includes a benzoxathiol ring system

Preparation Methods

The synthesis of 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-hydroxybenzenethiol with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Chemical Reactions Analysis

5-Hydroxy-7-(2-methylphenyl)-

Properties

IUPAC Name

5-hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c1-8-4-2-3-5-10(8)11-6-9(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSKPQIQDGHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Reactant of Route 2
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Reactant of Route 3
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Reactant of Route 4
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5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Reactant of Route 5
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Reactant of Route 6
Reactant of Route 6
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one

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